Tetracaine hydrochloride, a water-soluble ester local anesthetic, eliminates the need for organic co-solvents or lipid emulsions encountered with the free base. With 40 mg/mL aqueous solubility and pKa ~8.5, it enables clear, high-concentration ophthalmic and mucosal solutions. Key advantages: • Extended VGSC block (~45 min) without vasodilatory washout, replacing procaine in ex vivo assays. • Well-characterized hydrolytic stability (74.1 kJ/mol solvolysis activation energy) for stress-testing glycol-based vehicles. • Ideal long-acting control for patch-clamp studies of the hydrophilic channel pathway.
Tetracaine Hydrochloride is a high-potency, ester-type local anesthetic and allosteric channel inhibitor characterized by its lipophilic para-butylamino group and a pKa of approximately 8.5. As the water-soluble hydrochloride salt of tetracaine, it is primarily procured for the formulation of aqueous topical, mucosal, and ophthalmic solutions where rapid onset and prolonged membrane permeability are required without the use of lipid carriers. Unlike amide-type anesthetics or shorter-acting ester analogs, Tetracaine Hydrochloride binds the intracellular pore of voltage-gated sodium channels via a hydrophilic pathway, stabilizing the inactivated state to produce an extended conduction block. Its procurement value lies in its established aqueous solubility profile, well-characterized degradation kinetics, and suitability as a highly stable benchmark in electrophysiological assays and pharmaceutical formulation development .
Substituting Tetracaine Hydrochloride with its free base form or in-class analogs like Procaine Hydrochloride introduces critical failures in formulation phase behavior and assay reproducibility. The free base form of tetracaine is highly lipophilic and sparingly soluble in water, necessitating organic co-solvents or lipid emulsions that can disrupt aqueous assay systems or cause precipitation in standard buffer solutions . Conversely, substituting with Procaine Hydrochloride drastically alters pharmacodynamics; procaine exhibits a significantly lower lipid partition coefficient, resulting in a much shorter duration of action and profound unwanted vasodilation that can wash out the compound in ex vivo tissue models . For applications requiring stable, high-concentration aqueous dosing and prolonged channel inhibition, the specific hydrochloride salt of tetracaine is strictly non-interchangeable.
The selection between tetracaine forms is primarily driven by aqueous processability. Tetracaine Hydrochloride achieves a water solubility of 40 mg/mL, enabling the direct preparation of standard 0.5% to 2.0% (w/v) aqueous solutions. In contrast, Tetracaine free base is highly lipophilic and only sparingly soluble in water (<1 mg/mL), requiring lipid emulsions or organic solvents for dissolution. This >40-fold quantitative advantage in aqueous solubility makes the hydrochloride salt the mandatory precursor for clear ophthalmic drops, injectable hydrogels, and purely aqueous in vitro assay media .
| Evidence Dimension | Aqueous Solubility at Room Temperature |
| Target Compound Data | 40 mg/mL (Tetracaine Hydrochloride) |
| Comparator Or Baseline | <1 mg/mL (Tetracaine Free Base) |
| Quantified Difference | >40-fold increase in aqueous solubility |
| Conditions | Room temperature aqueous solvent without co-solvents |
Ensures the ability to formulate high-concentration aqueous solutions without introducing potentially confounding organic co-solvents or lipid carriers.
As an ester-type compound, Tetracaine Hydrochloride is susceptible to pH-dependent hydrolysis, making buffer selection critical for procurement and shelf-life. In a stability study of 0.5% (w/v) solutions at 26°C, formulation in 0.06M phosphate buffer (pH 5.4) yielded a t90% (time to 10% degradation) of 181 days. A comparable acetate buffer yielded a t90% of 157 days, whereas borate buffers failed to maintain buffer capacity, leading to rapid pH drift and accelerated degradation. This quantitative stability data dictates that buyers must pair Tetracaine Hydrochloride procurement with appropriate phosphate or acetate buffering systems to ensure reproducible long-term stock solutions[1].
| Evidence Dimension | Shelf-life (t90% degradation time) |
| Target Compound Data | 181 days (in 0.06M Phosphate Buffer, pH 5.4) |
| Comparator Or Baseline | 157 days (in 0.06M Acetate Buffer, pH 5.4) |
| Quantified Difference | 24-day extension in t90% shelf-life using phosphate vs. acetate buffer |
| Conditions | 0.5% w/v aqueous solution stored at 26°C |
Guides the precise selection of excipients to maximize the shelf-life and reproducibility of aqueous laboratory stock solutions and commercial products.
When formulating non-aqueous topical systems, buyers must account for the specific reactivity of Tetracaine Hydrochloride with common solvents. Kinetic studies reveal that tetracaine undergoes transesterification (solvolysis) in propylene glycol. The degradation rate constant (k) increases significantly from 2.26 × 10^-3 d^-1 at 22°C to 7.06 × 10^-2 d^-1 at 60°C, with an activation energy of 74.1 kJ/mol. This quantitative thermal degradation profile proves that while propylene glycol is a common vehicle, it actively degrades the tetracaine ester linkage over time, requiring formulators to either strictly control storage temperatures or select alternative non-reactive glycols for extended shelf-life[1].
| Evidence Dimension | Degradation Rate Constant (k) via Solvolysis |
| Target Compound Data | k = 2.26 × 10^-3 d^-1 at 22°C |
| Comparator Or Baseline | k = 7.06 × 10^-2 d^-1 at 60°C |
| Quantified Difference | ~31-fold acceleration in degradation rate at elevated temperature |
| Conditions | Non-aqueous propylene glycol solution, thermal stress testing |
Alerts formulators to the chemical incompatibility between this ester API and propylene glycol, driving the selection of alternative solvents for stable topical patches or creams.
For ex vivo tissue models and prolonged in vivo assays, the duration of action is a primary procurement filter. Tetracaine Hydrochloride provides approximately 45 minutes of sustained topical/soft-tissue anesthesia, driven by its high lipophilicity and stable binding to the inactivated state of voltage-gated sodium channels. In contrast, Procaine Hydrochloride—an older ester analog—provides only 15 to 30 minutes of soft tissue anesthesia and induces profound vasodilation, which accelerates drug washout. This quantitative difference in duration and the absence of extreme vasodilatory washout make Tetracaine Hydrochloride a more stable choice for extended-duration electrophysiological and pain-model assays.
| Evidence Dimension | Duration of soft tissue / topical anesthesia |
| Target Compound Data | ~45 minutes (Tetracaine Hydrochloride) |
| Comparator Or Baseline | 15–30 minutes (Procaine Hydrochloride) |
| Quantified Difference | 1.5x to 3x longer duration of action |
| Conditions | In vivo soft tissue application |
Ensures the selected control compound remains active throughout the duration of prolonged tissue assays without requiring repeated dosing.
Directly leveraging its 40 mg/mL water solubility and defined hydrolytic stability in phosphate buffers (pH 5.4), Tetracaine Hydrochloride is highly suitable for manufacturing clear, high-concentration (0.5%–2.0%) aqueous drops and sprays. It avoids the need for the complex lipid emulsions required by the free base form.
Due to its extended duration of action (~45 minutes) and lack of the profound vasodilatory washout seen with procaine, this compound is routinely procured as a long-acting positive control in patch-clamp and ex vivo tissue assays targeting the hydrophilic pathway of VGSCs.
Given its well-characterized activation energy (74.1 kJ/mol) for solvolysis in propylene glycol, Tetracaine Hydrochloride serves as an excellent model ester API for industrial stress-testing of non-aqueous topical vehicles, allowing formulators to benchmark the chemical compatibility of novel glycols and transdermal permeation enhancers [1].
Acute Toxic;Irritant;Health Hazard